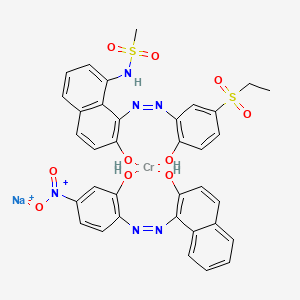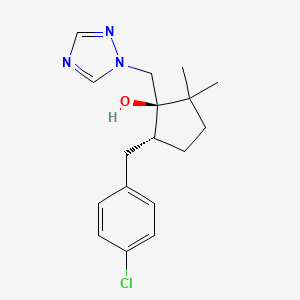
2-(Bis(2-chloroethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bis(2-chloroethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one is a complex organic compound known for its significant applications in medicinal chemistry. This compound is a derivative of nitrogen mustard, a class of cytotoxic organic compounds that have been used in chemotherapy due to their ability to alkylate DNA.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(2-chloroethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one typically involves the reaction of diethanolamine with thionyl chloride in dichloroethane. The reaction mixture is heated to 50°C, resulting in the formation of bis(2-chloroethyl)amine hydrochloride . This intermediate is then reacted with appropriate reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bis(2-chloroethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can yield a wide range of substituted products.
Aplicaciones Científicas De Investigación
2-(Bis(2-chloroethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical tool.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Bis(2-chloroethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one involves the formation of aziridinium ions through intramolecular displacement of the chloride by the amine nitrogen. These aziridinium ions then alkylate DNA, leading to the formation of interstrand cross-links. This disrupts DNA synthesis and transcription, ultimately leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
Cyclophosphamide: Another nitrogen mustard derivative used in chemotherapy.
Chlorambucil: A nitrogen mustard used to treat chronic lymphocytic leukemia.
Melphalan: Used to treat multiple myeloma and ovarian carcinoma.
Uniqueness
2-(Bis(2-chloroethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one is unique due to its specific structure, which allows it to form stable aziridinium ions that effectively alkylate DNA. This makes it particularly potent as a cytotoxic agent compared to other similar compounds .
Propiedades
Número CAS |
156454-77-2 |
|---|---|
Fórmula molecular |
C11H13Cl2N2O2P |
Peso molecular |
307.11 g/mol |
Nombre IUPAC |
2-[bis(2-chloroethyl)amino]-3H-1,3,2-benzoxazaphosphinin-4-one |
InChI |
InChI=1S/C11H13Cl2N2O2P/c12-5-7-15(8-6-13)18-14-11(16)9-3-1-2-4-10(9)17-18/h1-4H,5-8H2,(H,14,16) |
Clave InChI |
LALJZVYEWUOVNY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)NP(O2)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















